molecular formula C16H20ClN7O2 B2853618 (Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1164540-26-4

(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2853618
M. Wt: 377.83
InChI Key: CPZBROSJUDOHOD-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20ClN7O2 and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Research into the synthesis and antiviral activity of purine analogs, including compounds structurally related to the one mentioned, has been conducted to explore their potential against various viruses. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against herpes, rhinovirus, and parainfluenza showed moderate activity, highlighting the potential of purine analogs in antiviral therapies (Kim et al., 1978).

Mesoionic Purinone Analogs

The study of mesoionic purinone analogs, which are related to purine-2,8-dione, has provided insights into their chemical properties and reactions. These analogs undergo hydrolytic ring-opening reactions and have been investigated for their potential biochemical applications (Coburn & Taylor, 1982).

A3 Adenosine Receptor Antagonists

The compound and its derivatives have been explored for their role as potent and selective antagonists of the A3 adenosine receptor, which is significant in various physiological processes. Studies have identified specific derivatives showing high affinity and selectivity, indicating their potential in therapeutic applications (Baraldi et al., 2005).

Structure-Activity Relationship Studies

Further research has expanded on the structure-activity relationships (SAR) of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists, evaluating the effects of substitutions to improve potency and hydrophilicity. This research aids in the understanding of how molecular modifications impact receptor affinity and antagonist activity (Baraldi et al., 2008).

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN7O2/c1-11(17)4-8-24-12-13(22(2)16(26)21-14(12)25)20-15(24)19-5-3-7-23-9-6-18-10-23/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,19,20)(H,21,25,26)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBROSJUDOHOD-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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